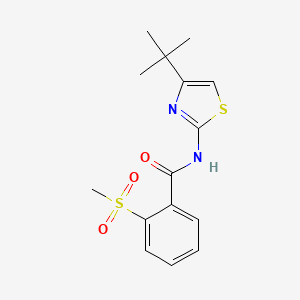

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide

Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide is a benzamide derivative featuring a thiazole ring substituted with a tert-butyl group at the 4-position and a methanesulfonyl group at the 2-position of the benzamide moiety. These compounds are synthesized via substitution or coupling reactions, as seen in related benzamide-thiazole systems (e.g., azide substitution in , or acetal formation in ). The methanesulfonyl group at the 2-position likely enhances electron-withdrawing effects, influencing molecular interactions and biological activity.

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-15(2,3)12-9-21-14(16-12)17-13(18)10-7-5-6-8-11(10)22(4,19)20/h5-9H,1-4H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPDTVVMSQBAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through acylation reactions using benzoyl chloride or benzoyl anhydride.

Addition of the Methanesulfonyl Group: The methanesulfonyl group can be added through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols; often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological properties. The compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H16N2O2S2 |

| Molecular Weight | 288.40 g/mol |

| CAS Number | 939-97-9 |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Cell Proliferation : Thiazole derivatives have been shown to inhibit cancer cell growth by interfering with the cell cycle, particularly affecting the BRAF and BCR-ABL tyrosine kinase pathways.

- Antimicrobial Activity : Research indicates that compounds with thiazole moieties exhibit antimicrobial properties against various bacteria and fungi .

Anticancer Activity

A study evaluated the antiproliferative effects of thiazole derivatives on several cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspase pathways .

Antimicrobial Effects

In vitro studies have shown that this compound possesses notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antibacterial agent .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

- Substituent Position: The target compound’s methanesulfonyl group at the 2-position contrasts with analogs featuring substituents at the 3- or 4-positions (e.g., fluoro in , sulfamoyl in ).

- Electron Effects: Methanesulfonyl and sulfamoyl groups are strong electron-withdrawing substituents, which may enhance the electrophilicity of the benzamide ring compared to electron-donating groups like tert-butyl .

Physicochemical Properties

Table 2: Predicted and Experimental Properties

Analysis:

- The methanesulfonyl group in the target compound may improve solubility relative to the fluoro analog due to its polar nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.